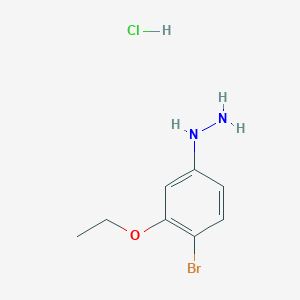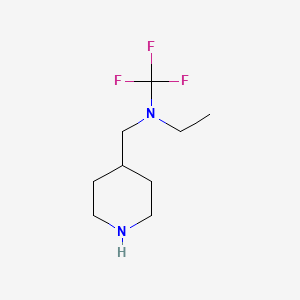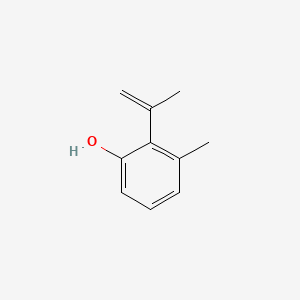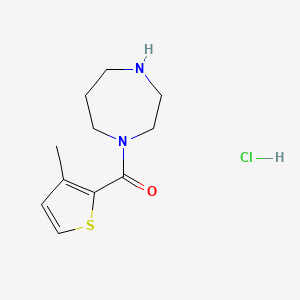
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride typically involves the reaction of 1,4-diazepane with 3-methylthiophene-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted diazepane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies .
Medicine
Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Diazepan-1-yl)(5-methylthiophen-2-yl)methanone hydrochloride: Similar structure but with a different position of the methyl group on the thiophene ring.
(1,4-Diazepan-1-yl)(2-thienyl)methanone: Similar structure but with a different thiophene derivative.
Uniqueness
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
1,4-diazepan-1-yl-(3-methylthiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-9-3-8-15-10(9)11(14)13-6-2-4-12-5-7-13;/h3,8,12H,2,4-7H2,1H3;1H |
Clé InChI |
YYYWWJDSAUQPEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)N2CCCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



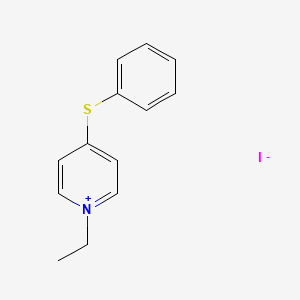

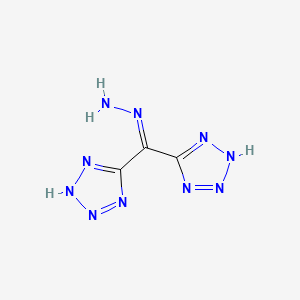


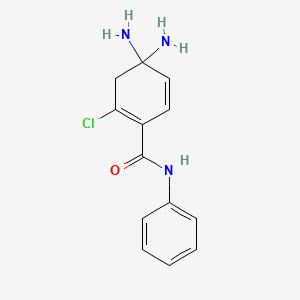
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)

![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)
